molecular formula C17H15N3O6S B2427058 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-4-nitrophenyl)propanamide CAS No. 899758-22-6

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-4-nitrophenyl)propanamide

Cat. No. B2427058
CAS RN: 899758-22-6
M. Wt: 389.38
InChI Key: FNBFFNWBGALHJK-UHFFFAOYSA-N
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Description

This compound is a sodium salt of a 3-oxo-3H-benzo[d]isothiazol-2-ide with two water molecules . It has a molecular weight of 241.2 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C7H8NNaO5S . The InChI code is 1S/C7H5NO3S.Na.2H2O/c9-7-5-3-1-2-4-6 (5)12 (10,11)8-7;;;/h1-4H, (H,8,9);;2*1H2/q;+1;;/p-1 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dry place .

Scientific Research Applications

Synthesis and Mechanism

This compound can be synthesized through a two-step, one-pot process. First, a visible-light-mediated aza Paternò–Büchi reaction occurs between benzo[d]isothiazole 1,1-dioxides and alkenes. Subsequently, a Lewis acid catalyzed ring-expansion of azetidine leads to the formation of benzo[f][1,2]thiazepine 1,1-dioxides . Understanding the synthesis mechanism is crucial for further applications.

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

N-(2-methyl-4-nitrophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O6S/c1-10-9-12(20(23)24)7-8-14(10)18-16(21)11(2)19-17(22)13-5-3-4-6-15(13)27(19,25)26/h3-9,11H,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBFFNWBGALHJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(C)N2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-4-nitrophenyl)propanamide

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